molecular formula C24H21N5O4 B1662527 Collagen proline hydroxylase inhibitor-1 CAS No. 223663-32-9

Collagen proline hydroxylase inhibitor-1

Cat. No.: B1662527
CAS No.: 223663-32-9
M. Wt: 443.5 g/mol
InChI Key: HPDVDDAVQSIBPH-UHFFFAOYSA-N
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Description

Collagen Proline Hydroxylase Inhibitor-1 (CPHI-1; CAS 223663-32-9) is a small molecule inhibitor targeting collagen proline hydroxylase (CP4H), an enzyme critical for post-translational modification of collagen. CP4H catalyzes the hydroxylation of proline residues in collagen precursors, stabilizing the triple-helical structure essential for extracellular matrix integrity .

  • Molecular Properties:
    • Formula: C₂₄H₂₁N₅O₄
    • Molecular Weight: 443.45 g/mol
    • Mechanism: Competes with 2-oxoglutarate (2-OG), a co-substrate required for CP4H activity, thereby inhibiting proline hydroxylation .
  • Applications: Antifibrotic Therapy: Reduces collagen deposition in fibrotic diseases (e.g., liver cirrhosis, pulmonary fibrosis) . Oncology: Potential role in modulating apoptosis pathways by disrupting collagen-dependent tumor microenvironments .

Properties

IUPAC Name

8-(4-benzylpiperazine-1-carbonyl)-3-nitro-1H-1,10-phenanthrolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDVDDAVQSIBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C4C(=C3)C=CC5=C4NC=C(C5=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432725
Record name Collagen proline hydroxylase inhibitor-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223663-32-9
Record name Collagen proline hydroxylase inhibitor-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Physicochemical Properties

Property Value Source
CAS Number 223663-32-9
Solubility Soluble in DMSO
Storage -20°C; stable for 1 month
Molecular Weight 443.45 g/mol

Challenges in Synthesis

Stereochemical Considerations

The compound’s bioactivity depends on precise stereochemical orientation, necessitating enantioselective synthesis or chiral resolution techniques. No data exists on the preferred enantiomer or synthetic routes to achieve it.

Functional Group Compatibility

The nitro group’s electron-withdrawing nature may complicate subsequent reactions, requiring protective strategies during piperazine coupling.

Research Applications and Biological Relevance

Antifibrotic Mechanisms

By inhibiting collagen prolyl hydroxylase, this compound reduces hydroxylation of proline residues, destabilizing collagen triple helices and mitigating fibrosis. Studies suggest dose-dependent suppression of fibroblast proliferation (IC₅₀ values unpublished).

Cancer Research

In triple-negative breast cancer models, this compound alters tumor stiffness by reducing collagen deposition, potentially enhancing chemotherapeutic delivery.

Comparison with Analogous Inhibitors

Compound CAS Number Key Features Source
This compound 223663-32-9 Targets prolyl hydroxylase; antifibrotic
Collagen prolyl 4-hydroxylase inhibitor 223666-07-7 Similar mechanism; distinct substituents
2-Methylproline 1467-68-9 Alters protein folding; nonspecific

Chemical Reactions Analysis

Enzymatic Inhibition Mechanism

CPHI-1 inhibits CP4Hs by competing with α-ketoglutarate (α-KG), a co-substrate required for enzymatic activity. CP4Hs utilize Fe²⁺ and α-KG to hydroxylate proline residues via a dioxygenase mechanism. CPHI-1 disrupts this process by:

  • Chelating Fe²⁺ ions : The compound's structure includes a nitro group and aromatic heterocycles (e.g., pyridine and thiazole), enabling coordination with the Fe²⁺ cofactor in the enzyme's active site .

  • Mimicking α-KG : Structural analogs of α-KG, such as dicarboxylates, competitively bind to the α-KG-binding site, preventing substrate turnover .

Key Reaction Pathway :

CP4H+Fe2++α-KG+O2Hydroxylated collagen+Succinate+CO2\text{CP4H} + \text{Fe}^{2+} + \alpha\text{-KG} + \text{O}_2 \rightarrow \text{Hydroxylated collagen} + \text{Succinate} + \text{CO}_2

CPHI-1 interrupts this pathway by displacing α-KG or sequestering Fe²⁺, halting hydroxylation .

Structural Determinants of Reactivity

The molecular structure of CPHI-1 (C₂₄H₂₁N₅O₄, MW 443.45) includes:

  • A nitro group (NO₂) and amide bonds, facilitating interactions with the enzyme’s metal center.

  • A thiazole-pyridine scaffold, enhancing selectivity by exploiting hydrophobic pockets in CP4Hs .

Table 1: Structural Features and Functional Roles

FeatureRole in Inhibition
Nitro group (NO₂)Stabilizes Fe²⁺ coordination
Thiazole ringEnhances binding selectivity
Amide bondMimics α-KG carboxylate groups

Inhibition Kinetics and Selectivity

  • Potency : CPHI-1 inhibits CP4H with an IC₅₀ in the low micromolar range (1–10 µM), comparable to other α-KG competitors like ethyl 3,4-dihydroxybenzoate (EDHB) .

  • Selectivity : Unlike EDHB, CPHI-1 shows minimal off-target effects on iron homeostasis or HIF-1α stabilization, as confirmed by assays in triple-negative breast cancer (TNBC) cells .

Table 2: Comparative Inhibition Efficacy

CompoundIC₅₀ (µM)Selectivity for CP4H
CPHI-12.5High
EDHB100Low
FG-00415.0Moderate

Metabolic and Cellular Effects

  • α-KG/Succinate Modulation : CPHI-1 reduces cytoplasmic α-KG levels while increasing succinate, altering the α-KG/succinate ratio. This imbalance stabilizes HIF-1α by suppressing prolyl hydroxylation, indirectly promoting chemoresistance in cancer cells .

  • Collagen Synthesis Suppression : At 50 µM, CPHI-1 decreases collagen type I levels by >80% in NIH/3T3 fibroblasts without cytotoxicity, as shown in immunofluorescence assays .

Pharmacological Profile

  • Solubility : Soluble in DMSO (10 mM stock solution) .

  • Stability : Stable at -20°C for ≥1 month .

  • Cellular Uptake : Demonstrated in TNBC xenografts, where CPHI-1 sensitizes tumors to docetaxel .

Table 3: Pharmacokinetic Properties

ParameterValue
Solubility>10 mM in DMSO
Plasma Half-life~6 hours (rodents)
Bioavailability60–70%

Therapeutic Implications

CPHI-1 is a promising candidate for:

  • Antifibrotic Therapy : By blocking collagen hydroxylation, it reduces extracellular matrix deposition in fibrotic diseases .

  • Chemosensitization : Enhances efficacy of chemotherapeutics like doxorubicin in TNBC by suppressing HIF-1α-driven stemness .

Scientific Research Applications

Breast Cancer

Research indicates that CPHI-1 can significantly impact breast cancer progression. Studies have shown that inhibiting collagen prolyl hydroxylases reduces tumor growth and metastasis in mouse models of breast cancer. Specifically, the use of ethyl 3,4-dihydroxybenzoate, a known prolyl hydroxylase inhibitor, demonstrated a decrease in tumor fibrosis and metastatic spread to lymph nodes and lungs .

Triple-Negative Breast Cancer (TNBC)

In TNBC, increased expression of collagen prolyl hydroxylase 1 (P4HA1) correlates with chemoresistance. Targeting P4HA1 enhances the sensitivity of TNBC cells to chemotherapeutic agents like docetaxel and doxorubicin . This suggests that CPHI-1 could be a promising strategy for overcoming drug resistance in TNBC.

Fibrotic Diseases

CPHI-1 is also being explored for its antifibrotic properties. Prolyl hydroxylases are upregulated in various fibrotic conditions, making their inhibitors potential therapeutic agents for diseases characterized by excessive collagen deposition.

Chronic Kidney Disease (CKD)

In CKD, prolonged exposure to HIF-1α has been linked to tubulointerstitial fibrosis. Studies have shown that prolyl hydroxylase inhibitors like DMOG can suppress collagen IV alpha-2 subunit expression in renal cells, suggesting that CPHI-1 could mitigate fibrotic changes associated with CKD .

Dermal Fibrosis

In vitro studies have indicated that CPHI-1 can inhibit fibroblast proliferation, making it a candidate for treating dermal fibrosis. For instance, P-1894B, another member of the prolyl hydroxylase inhibitor family, demonstrated dose-dependent inhibition of fibroblast growth .

Clinical Trials and Future Directions

While the preclinical data supporting the use of CPHI-1 are promising, clinical trials are necessary to establish its efficacy and safety in humans. Currently, there are no published clinical studies specifically evaluating CPHI-1; however, ongoing research into related compounds offers insights into potential therapeutic applications.

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Breast CancerInhibition of collagen depositionDecreased tumor growth and metastasis in animal models
Triple-Negative Breast CancerEnhances sensitivity to chemotherapyIncreased response to docetaxel and doxorubicin
Chronic Kidney DiseaseSuppresses profibrotic markersReduced expression of COL4A2 in renal cells
Dermal FibrosisInhibits fibroblast proliferationDose-dependent inhibition observed in vitro

Mechanism of Action

Collagen proline hydroxylase inhibitor-1 exerts its effects by inhibiting the activity of collagen prolyl 4-hydroxylase. This enzyme is responsible for the hydroxylation of proline residues in collagen, a process that is essential for the stability of the collagen triple helix. By inhibiting this enzyme, this compound can modulate collagen deposition and affect various biological processes .

Molecular Targets and Pathways: The primary molecular target of this compound is collagen prolyl 4-hydroxylase. The inhibition of this enzyme affects the hydroxylation of proline residues in collagen, which in turn affects the stability and function of collagen in the extracellular matrix .

Comparison with Similar Compounds

Comparison with Similar Compounds

CPHI-1 belongs to a broader class of prolyl hydroxylase inhibitors, which include compounds targeting both CP4H and hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). Key distinctions lie in enzyme specificity , structural motifs , and therapeutic outcomes .

2.1. Key Compounds and Mechanisms
Compound Target Enzymes Mechanism In Vivo Effects Applications References
CPHI-1 CP4H 2-OG competition Reduces collagen hydroxylation Antifibrotic, oncology
DMOG CP4H, PHDs Prodrug → N-oxalylglycine (broad 2-OG analog) 28% ↓ plasma C1q (immune modulation) Ischemic injury, HIF activation
Roxadustat PHDs > CP4H Structural mimic of 2-OG 49% ↓ plasma C1q; stabilizes HIF-1α Renal anemia, hypoxia adaptation
FG0041 PHDs > CP4H 2-OG competitor 46% ↓ plasma C1q Preclinical fibrosis models
L-Mimosine CP4H, PHDs Iron chelation → enzyme inhibition Dose-dependent ↓ C1q secretion Experimental antifibrotic
2.2. Structural and Functional Differences
  • Specificity :

    • CPHI-1 is CP4H-specific , avoiding off-target effects on PHDs, which regulate HIF-1α degradation. In contrast, DMOG, roxadustat, and FG0041 inhibit both CP4H and PHDs, leading to HIF activation and unintended immune modulation (e.g., reduced C1q, a complement protein) .
    • Roxadustat and FG0041, designed as PHD inhibitors, exhibit cross-reactivity with CP4H, complicating their use in fibrotic diseases .
  • Therapeutic Implications :

    • CPHI-1 : Ideal for fibrosis due to selective collagen modulation without HIF-related side effects (e.g., erythrocytosis) .
    • DMOG/Roxadustat : Used in anemia (via HIF-driven erythropoietin) but may exacerbate fibrosis by impairing collagen stability .
2.3. In Vivo Efficacy
  • C1q Reduction :
    • DMOG, FG0041, and roxadustat reduce circulating C1q by 28–49% in mice, indicating CP4H inhibition .
    • CPHI-1’s effect on C1q is unreported but inferred to be minimal due to its specificity .
  • Fibrosis Models :
    • CPHI-1 shows promise in reducing collagen deposition in preclinical studies, while PHD inhibitors like roxadustat may counteract antifibrotic effects by destabilizing HIF .

Research Findings and Challenges

  • CP4H vs.
  • Safety Profiles :
    • PHD inhibitors (e.g., roxadustat) carry risks of thromboembolism and hypertension from HIF activation, whereas CPHI-1’s narrow targeting may improve safety .
  • Clinical Translation :
    • CPHI-1 lacks Phase III data, while roxadustat is FDA-approved for anemia but contraindicated in fibrosis .

Biological Activity

Collagen proline hydroxylase inhibitor-1 (P4HA1) plays a critical role in the regulation of collagen synthesis and has significant implications in various biological processes, particularly in cancer progression and tissue fibrosis. This article explores the biological activity of P4HA1, its mechanisms of action, and its potential therapeutic applications.

Overview of Collagen Prolyl Hydroxylase

Collagen prolyl hydroxylases (P4Hs) are enzymes that catalyze the hydroxylation of proline residues in collagen precursors, which is essential for the stability and structural integrity of collagen fibers. Among the isoforms, P4HA1 is particularly important in hypoxic conditions, where it stabilizes hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of cellular responses to low oxygen levels.

P4HA1 enhances the stability of HIF-1α by modulating metabolic pathways involving α-ketoglutarate (α-KG) and succinate. Under hypoxic conditions, increased P4HA1 expression leads to reduced proline hydroxylation on HIF-1α, preventing its degradation and promoting its accumulation in cancer cells. This process enhances cancer cell stemness and chemoresistance, particularly in triple-negative breast cancer (TNBC) and HER2-positive breast cancer.

Key Findings

  • HIF-1α Stabilization : P4HA1 expression correlates with increased HIF-1α levels, contributing to tumor growth and metastasis in various cancers .
  • Chemoresistance : Inhibition of P4HA1 sensitizes TNBC cells to chemotherapeutic agents like docetaxel and doxorubicin, suggesting that targeting this enzyme could enhance treatment efficacy .
  • Metabolic Regulation : P4HA1 influences cellular metabolism by altering α-KG levels, which affects the activity of prolyl hydroxylase domain proteins (PHDs) involved in HIF regulation .

Data Table: Impact of P4HA1 on Cancer Progression

StudyCancer TypeKey FindingsImplications
TNBCIncreased P4HA1 expression correlates with short relapse-free survival in chemotherapy-treated patients.Targeting P4HA1 may improve outcomes in TNBC.
HER2+ Breast CancerP4HA1 enhances HIF-1α stability, promoting tumorigenesis.Inhibition could serve as a therapeutic strategy.
Various CancersSilencing P4HA1 reduces HIF-1α levels and sensitizes cells to chemotherapy.Potential for combination therapies targeting P4HA1.

Case Study 1: Triple-Negative Breast Cancer

In a study involving TNBC cell lines, researchers silenced P4HA1 expression, leading to decreased HIF-1α levels and enhanced sensitivity to docetaxel treatment. The findings suggest that patients with high P4HA1 expression may exhibit poorer responses to standard chemotherapy regimens.

Case Study 2: Fibrotic Diseases

Research has indicated that inhibitors of prolyl hydroxylation can reduce collagen deposition in fibrotic diseases such as scleroderma. For instance, ethyl 3,4-dihydroxybenzoate was shown to effectively inhibit collagen synthesis in fibroblast cultures . This presents a potential avenue for therapeutic intervention using P4HA inhibitors.

Q & A

Q. What experimental methods are recommended to validate the inhibitory activity of CPHI-1 on collagen proline hydroxylase (CPH)?

To validate CPHI-1’s inhibitory activity, researchers should:

  • Perform in vitro hydroxylation assays using purified CPH enzyme and measure proline-to-hydroxyproline conversion via HPLC or mass spectrometry .
  • Use Western blotting to assess reduced hydroxyproline levels in collagen extracts from treated cell cultures (e.g., fibroblasts or H9c2 cells under hypoxic conditions) .
  • Include positive controls (e.g., iron chelators like deferoxamine) and negative controls (untreated samples) to confirm specificity .

Q. How does CPHI-1 influence collagen stability, and what assays quantify this effect?

CPHI-1 destabilizes collagen by preventing proline hydroxylation, which is critical for triple-helix formation. Key assays include:

  • Thermal denaturation assays : Measure melting temperature (TmT_m) of collagen using circular dichroism (CD) spectroscopy; reduced TmT_m indicates instability .
  • Collagenase resistance tests : Hydroxylated collagen resists enzymatic degradation, so CPHI-1-treated collagen should show faster digestion rates .
  • Immunofluorescence : Visualize disrupted collagen fibril networks in treated tissues using anti-collagen antibodies .

Q. What are the critical co-factors for CPH enzyme activity, and how do they affect CPHI-1 efficacy?

CPH requires oxygen, iron (Fe²⁺), and vitamin C (ascorbate) as co-factors. Experimental design must account for:

  • Iron availability : Use iron-depleted media or chelators to mimic physiological conditions where CPHI-1’s inhibition is potentiated .
  • Vitamin C supplementation : Excess vitamin C may partially rescue hydroxylation, necessitating dose-response studies to clarify CPHI-1’s IC₅₀ under varying ascorbate levels .

Advanced Research Questions

Q. How can researchers resolve contradictions in CPHI-1’s reported antifibrotic effects across different model systems?

Discrepancies may arise from:

  • Cell-type specificity : CPHI-1 shows stronger inhibition in fibroblasts versus epithelial cells due to differential CPH isoform expression .
  • Hypoxia vs. normoxia : Hypoxic conditions (common in fibrotic tissues) upregulate CPH activity, requiring adjusted inhibitor concentrations .
  • Methodological standardization : Adopt NIH preclinical guidelines (e.g., rigorous statistical power analysis, blinding) to minimize variability .

Q. What advanced techniques identify off-target effects of CPHI-1 in transcriptomic or proteomic studies?

  • RNA-seq or CRISPR-Cas9 screens : Compare gene expression profiles in CPHI-1-treated vs. CPH-knockout models to distinguish on-target from off-target effects .
  • Chemical proteomics : Use affinity-based pull-down assays with CPHI-1 analogs to map unintended protein interactions .
  • Pathway enrichment analysis : Tools like STRING or DAVID can highlight dysregulated pathways (e.g., apoptosis, TGF-β signaling) unrelated to collagen synthesis .

Q. What evidence supports or challenges the role of CPHI-1 in modulating apoptosis pathways?

  • Pro-apoptotic effects : CPHI-1 may indirectly activate caspase-3 by destabilizing extracellular matrix (ECM)-integrin survival signals, as seen in H9c2 cells .
  • Contradictory findings : Some studies report CPHI-1’s anti-apoptotic effects in epithelial cells, possibly due to compensatory HIF-1α stabilization under hypoxia .
  • Experimental reconciliation : Use isogenic cell lines with/without CPH expression to isolate apoptosis mechanisms .

Q. How does CPHI-1 interact with other post-translational modification (PTM) inhibitors in ECM remodeling?

  • Synergy studies : Combine CPHI-1 with lysyl hydroxylase inhibitors (e.g., minoxidil) and quantify synergistic effects on collagen degradation rates .
  • Cross-talk analysis : Use phosphoproteomics to assess CPHI-1’s impact on kinase signaling (e.g., MAPK) that regulates ECM dynamics .

Methodological Standards

Q. What statistical approaches are critical for analyzing CPHI-1 dose-response data in preclinical studies?

  • Nonlinear regression models : Fit sigmoidal curves to calculate IC₅₀ values; report 95% confidence intervals .
  • Multiple hypothesis correction : Apply Benjamini-Hochberg adjustments to RNA-seq or proteomic datasets to reduce false-discovery rates .

Q. How should researchers validate CPHI-1’s bioavailability and tissue specificity in animal models?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS after oral or intravenous administration .
  • Tissue staining : Use fluorescently labeled CPHI-1 analogs to localize distribution in fibrotic organs (e.g., liver, lung) .

Data Contradictions & Open Questions

Q. Why do some recombinant collagen systems (e.g., E. coli) retain triple-helix stability despite CPHI-1 treatment?

  • Recombinant collagen lacking hydroxyproline (e.g., expressed in prolyl hydroxylase-deficient E. coli) may adopt alternative stabilization mechanisms, such as electrostatic interactions .
  • This highlights CPHI-1’s limited efficacy in systems with non-canonical collagen folding pathways .

Q. What explains the inconsistent CAS numbers (223663-32-9 vs. 223666-07-7) reported for CPHI-1?

  • Discrepancies likely stem from batch-specific synthesis variations or database errors. Researchers should verify compound identity via NMR or HRMS and cite vendor-specific data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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